Tert-butyl 3-((3-iodopyridin-4-yloxy)methyl)-pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-((3-iodopyridin-4-yloxy)methyl)-pyrrolidine-1-carboxylate is a chemical compound used in diverse scientific research . Its versatile properties make it an invaluable tool in drug development and organic synthesis.
Molecular Structure Analysis
The molecular formula of this compound is C15H21IN2O3 . The molecular weight is 404.24 . The structure includes a pyrrolidine ring, an iodopyridinyl group, and a tert-butyl ester group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Green Chemistry Applications
A study by Zhang et al. (2009) developed a metal-free catalytic system using iodine–pyridine–tert-butylhydroperoxide for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions. This approach is notable for its mild and environmentally benign conditions, emphasizing the role of pyridine derivatives in promoting green chemistry solutions. The process showcases high chemoselectivity and efficiency, presenting a sustainable alternative to traditional oxidation methods (Zhang et al., 2009).
Catalysis in Water Oxidation
Research by Zong and Thummel (2005) investigated a new family of Ru complexes for water oxidation, where 4-substituted pyridines, including derivatives similar in structure to the query compound, were used to improve oxygen evolution in a catalytic system. This study demonstrates the potential of pyridine derivatives in enhancing the efficiency and turnover numbers of water oxidation catalysts, contributing to the development of renewable energy technologies (Zong & Thummel, 2005).
Synthesis of Complex Molecules
A method for coupling arylboronic acids with a partially reduced pyridine derivative was developed by Wustrow and Wise (1991), resulting in a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This study exemplifies the utility of pyridine derivatives in facilitating the synthesis of complex organic molecules, highlighting their importance in medicinal chemistry and drug development (Wustrow & Wise, 1991).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-[(3-iodopyridin-4-yl)oxymethyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O3/c1-15(2,3)21-14(19)18-7-5-11(9-18)10-20-13-4-6-17-8-12(13)16/h4,6,8,11H,5,7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLXQIDPNQSCQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=NC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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